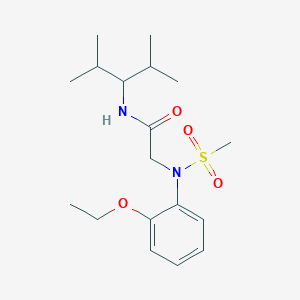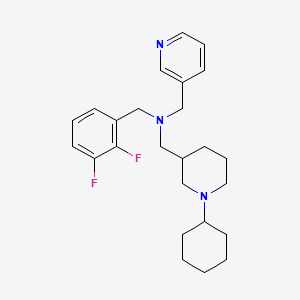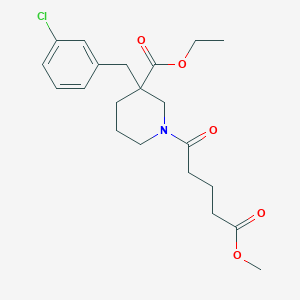![molecular formula C24H28N4O2 B6050446 N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6050446.png)
N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide, also known as QNZ-46, is a novel compound with potential therapeutic applications in various diseases. It is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, immune response, and cell survival. QNZ-46 has been shown to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammatory responses and cancer cell growth.
作用机制
N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and microbial products, and regulates the expression of genes involved in immune and inflammatory responses, cell proliferation, and apoptosis. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide inhibits the activation of NF-κB by preventing the translocation of its subunits from the cytoplasm to the nucleus, where they bind to DNA and activate gene transcription.
Biochemical and Physiological Effects
N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been shown to have several biochemical and physiological effects, including the suppression of cytokine production, the inhibition of cancer cell growth, and the modulation of immune responses. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, colon cancer, and leukemia. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been shown to modulate immune responses by regulating the differentiation and function of T cells and dendritic cells.
实验室实验的优点和局限性
N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, its low toxicity, and its stability in biological fluids. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been shown to be highly potent in inhibiting the activation of NF-κB, with an IC50 value of around 7 nM. It is also highly specific for NF-κB inhibition, with minimal effects on other signaling pathways. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has low toxicity in vitro and in vivo, with no significant adverse effects reported in animal studies. However, N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has some limitations for lab experiments, including its poor solubility in water and its limited bioavailability in vivo.
未来方向
N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has several potential future directions for research, including its optimization for clinical use, its combination with other therapies, and its application in other diseases. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has shown promising results in preclinical studies for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. However, its clinical development has been limited by its poor solubility and bioavailability. Future research could focus on the development of N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide analogs with improved pharmacokinetic properties and the identification of novel drug delivery systems. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide could also be combined with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its therapeutic efficacy. Finally, N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide could be applied in other diseases, such as viral infections, neurodegenerative diseases, and metabolic disorders, where NF-κB plays a critical role.
合成方法
The synthesis of N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide involves several chemical reactions, including the condensation of 2-quinolinecarboxaldehyde with N-methyl-nicotinamide, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3-methylpiperidine-1-carboxylic acid chloride to form N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide. The overall yield of the synthesis is around 25%.
科学研究应用
N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, colon cancer, and leukemia. N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, dendritic cells, and T cells.
属性
IUPAC Name |
N-methyl-6-[(3-methylpiperidin-3-yl)methoxy]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-24(12-5-13-25-16-24)17-30-22-11-9-19(14-26-22)23(29)28(2)15-20-10-8-18-6-3-4-7-21(18)27-20/h3-4,6-11,14,25H,5,12-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFPLTSNDFGXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)COC2=NC=C(C=C2)C(=O)N(C)CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6050374.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B6050376.png)
![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)
![7-cyclopentyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050397.png)


![N-(2,5-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6050422.png)
![4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6050438.png)
![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
![1-{[1-(4-methylbenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B6050480.png)